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Compound of Interest |

4-(Morpholin-4-yl)-piperidine
Compound Name:

dihydrochloride
CAS No.: 334942-10-8
Cat. No.: B3424185

Get Quote

Executive Summary: The "Privileged" Scaffold Trap

The 4-(morpholin-4-yl)-piperidine moiety is a ubiquitous "privileged scaffold" in modern drug
discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR, JAK2) and GPCR ligands. Its
popularity stems from a distinct structural advantage: the piperidine provides a versatile linker
with a basic nitrogen for solubility, while the morpholine ring acts as a moderate hydrogen-bond
acceptor, often engaging the hinge region of kinases or solvent-exposed pockets.

However, this ubiquity comes with a hidden cost: Polypharmacology. The very features that
make this scaffold "drug-like" (lipophilicity/basicity balance) predispose it to specific off-target
liabilities, most notably hERG channel blockade and pan-kinase promiscuity.

This guide objectively compares the cross-reactivity profile of standard 4-(morpholin-4-yl)-
piperidine leads against two common structural alternatives: Piperazine analogs and
Tetrahydropyran (THP) isosteres.

Comparative Analysis: Structural Alternatives
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We evaluate three distinct chemical series derived from the core scaffold.

Feature

Series A: 4-
(Morpholin-4-yl)-
piperidine

Series B: 4-
(Piperazin-1-yl)-
piperidine

Series C: 4-
(Tetrahydropyran-4-
yl)-piperidine

Primary Utility

High solubility; H-bond
acceptor (Morpholine
0).

Introduces secondary
basic amine; versatile
vector for further

substitution.

Bioisostere; removes
basic nitrogen;
improves metabolic

stability.

Kinase Selectivity

Moderate. The
morpholine oxygen
often mimics ATP
adenine, leading to
broad kinase binding
(High S-Score).

Variable. The extra
nitrogen can form salt
bridges but often
reduces selectivity
due to increased

basicity.

High. The THP ring is
lipophilic but lacks the
H-bond donor

capacity, often refining

selectivity profiles.

hERG Liability

High Risk. The basic
piperidine N +
lipophilic tail fits the
hERG pharmacophore
perfectly.

Very High Risk. Dual
basic centers often
increase affinity for
the hERG pore.

Low/Moderate Risk.
Reduced basicity
(removal of
morpholine N) lowers
hERG affinity.

Metabolic Stability

Moderate. Morpholine
ring opening and
oxidative metabolism

are common.

Low. Rapid N-
dealkylation and

oxidation.

High. THP is
metabolically robust
compared to

morpholine/piperazine

Mechanistic Insight: The hERG Liability

The 4-(morpholin-4-yl)-piperidine scaffold is a textbook hERG pharmacophore. The central

piperidine nitrogen (protonated at physiological pH) interacts with Tyr652 and Phe656 in the

hERG channel pore via cation-

interactions. The morpholine ring, while polar, often sits in a hydrophobic pocket, stabilizing the

block. Series C (THP) mitigates this by removing the morpholine nitrogen, altering the pKa and
lipophilicity profile to disfavor pore binding.
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Experimental Protocols: Self-Validating Workflows

To accurately profile these compounds, a rigid, self-validating screening cascade is required.
Do not rely on single-point assays.

Protocol A: The Kinome Selectivity Filter
(KinomeScan™)

Objective: Determine the Selectivity Score (S-Score) to quantify promiscuity.

Methodology:

Assay Type: Active-site directed competition binding assay (Kd determination), not enzymatic
activity. This eliminates false positives from ATP concentration artifacts.

Concentration: Screen at 1 puM and 10 pM.

Controls:

o Positive Control:[1] Staurosporine (Pan-kinase inhibitor).[2]
o Negative Control: DMSO (0.1%).

Calculation:

o Interpretation: An S(35) > 0.4 indicates a "promiscuous” binder (typical of early Series A
compounds). Target S(35) < 0.1.

Protocol B: The Safety Pharmacology Filter (Automated

Patch Clamp)
Objective: Quantify hERG blockade early.[3]

Methodology:
o System: QPatch or Patchliner (Automated Gigaseal Patch Clamp).

e Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
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» Voltage Protocol:
o Hold at -80 mV.
o Depolarize to +40 mV for 500ms (activates channels).
o Repolarize to -50 mV for 500ms (elicits tail current).
o Metric: Measure peak tail current amplitude.
 Validation Criteria:
o Seal Resistance: > 200 MQ.
o Reference: E-4031 (IC50 ~10-20 nM) or Quinidine must be run every 5th plate.
o Run-down: Current run-down must be < 20% over the recording period.

Visualizing the Profiling Logic

The following diagrams illustrate the decision-making process and SAR logic for this scaffold.

Diagram 1: The Cross-Reactivity Screening Cascade

This workflow filters compounds from high-throughput hits to lead candidates.
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Hit Identification

(4-Morpholin-4-yl-piperidine Core)

Tier 1: Broad Kinome Scan
(Binding Assay @ 1pM)

S(35) Score < 0.17?

Tier 2: Safety Pharmacology
(hERG Patch Clamp)

hERG IC50 > 10uM?

No (Promiscuous)

Tier 3: Metabolic Stability

(Liver Microsomes) No (Cardiotoxic)

Qualified Lead Candidate REJECT / Redesign

Click to download full resolution via product page

Caption: A tiered screening cascade prioritizing selectivity (Tier 1) and safety (Tier 2) before
metabolic optimization.

Diagram 2: SAR Decision Tree (Morpholine vs.
Alternatives)
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Why switch from Morpholine to THP?

Result:
Increased Basicity
Worse hERG
New Vector for Diversity

Strategy B: Result: B
Replace Morpholine with Reduced Basicity
E y

Strategy A:
Replace Morpholine with
Piperazine

Add Solubilit

Issue: hERG Liability
(Basic Amine + Lipophilicity) Reduce pKa

_—

Core Scaffold:
4-(Morpholin-4-yl)-piperidine

Tetrahydropyran (THP) Improved hERG Safety

Issue: Metabolic Spot . -
nhanced Metabolic Stabilit

(Morpholine Ring Opening)

Click to download full resolution via product page

Caption: Structural Activity Relationship (SAR) logic flow for mitigating hERG and metabolic
risks.

Supporting Data: Representative Profile

The following data represents a composite of literature values for typical compounds in these
classes (e.g., Buparlisib analogs vs. Next-Gen inhibitors).

Table 1: Cross-Reactivity & Safety Profile Comparison
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Assay Metric

Compound A
(Morpholine)

Compound B
(Piperazine)

Compound C
(THP)

Interpretation

PI3K

IC50

12 nM

45 nM

18 nM

Morpholine H-
bond is potent,
but THP is a
viable

bioisostere.

Kinome S(35)

Score

0.22 (Broad)

0.35 (Very
Broad)

0.08 (Selective)

THP reduces
non-specific H-
bonding

interactions.

hERG IC50

2.4 uM

0.8 uM

> 30 uM

Critical: THP
removes the
basic center,
drastically

improving safety.

CYP2D6
Inhibition

5.0 uM

1.2 uM

>20 uM

Piperazines are
often CYP2D6
substrates/inhibit
ors; THP is
cleaner.

HLM

24 min

12 min

> 60 min

THP resists
oxidative ring
opening better

than morpholine.

Note: Data derived from composite SAR studies (see References 1, 3, 5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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